1-Propylpiperazine
Description
Significance of Piperazine (B1678402) Ring Systems in Organic Chemistry
The piperazine ring is a ubiquitous structural motif found in numerous FDA-approved drugs, ranking as the second most frequent saturated N-heterocycle in such compounds. nih.gov This prevalence is attributed to the advantageous physicochemical properties the piperazine moiety imparts to a molecule. The two nitrogen atoms can improve aqueous solubility and bioavailability, crucial parameters for drug candidates. mdpi.com Furthermore, the piperazine ring can serve as a linker or a core scaffold, allowing for the introduction of various substituents to modulate biological activity. researchgate.netontosight.ai Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to antipsychotic, antidepressant, antihistaminic, and anticancer effects. researchgate.netontosight.aiontosight.ai Beyond pharmaceuticals, piperazine derivatives find applications as ligands in catalysis, CO2-capturing materials, and in the synthesis of polymers. nih.gov
Overview of N-Propyl Substitution in Heterocyclic Chemistry
The introduction of an N-propyl group to a heterocyclic ring system, such as piperazine, significantly influences the molecule's properties. The propyl group, a short alkyl chain, increases the lipophilicity of the compound compared to its unsubstituted or N-methylated counterparts. google.com This modification can affect a molecule's ability to cross biological membranes and may influence its metabolic stability. ontosight.ai The presence of the propyl group can also introduce specific steric and electronic effects, which can modulate the binding affinity of the molecule to its biological target. vulcanchem.com In the context of 1-propylpiperazine, the propyl group is attached to one of the nitrogen atoms, leaving the other nitrogen available for further functionalization, making it a valuable building block in the synthesis of more complex molecules. ontosight.aicymitquimica.com
Scope of Research: Focus on Synthetic Methodologies, Structural Characterization, Reaction Mechanisms, Computational Studies, and General Chemical Applications of this compound and its Derivatives
This article will provide a focused examination of the chemical compound this compound. The discussion will encompass its synthetic methodologies, detailing the common routes for its preparation. A thorough analysis of its structural characterization using various spectroscopic techniques will be presented. The reactivity and reaction mechanisms of this compound and its derivatives will be explored, highlighting the types of chemical transformations they can undergo. Furthermore, computational studies that provide insights into the molecule's properties and interactions will be reviewed. Finally, the general chemical applications of this compound and its derivatives as intermediates and building blocks in the synthesis of a variety of compounds will be discussed.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A common strategy involves the N-alkylation of piperazine with a suitable propyl-containing electrophile.
One straightforward method for the synthesis of this compound involves the reaction of piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Another approach is the reductive amination of a piperazine derivative with propionaldehyde. This two-step process typically involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3).
The synthesis of more complex derivatives of this compound often starts with the commercially available this compound, which then undergoes further functionalization at the second nitrogen atom. For instance, this compound can be reacted with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, to introduce a wide range of substituents. prepchem.comnih.gov For example, the reaction of this compound with butyl isocyanate under controlled conditions yields N-butyl-4-propylpiperazine-1-carboxamide. Similarly, reaction with 3-[3-(trifluoromethyl) phenoxy]-1-azetidinecarbonyl chloride in the presence of potassium carbonate affords 1-Propyl-4-[3-[3-(trifluoromethyl)phenoxy]-1-azetidinylcarbonyl]piperazine. prepchem.com
A multi-step synthesis was employed to prepare 1-[2-thiazol-4-yl-(2-methylaminoethyl)]-4-n-propylpiperazine, starting from 1-(4-n-propyl)piperazine thioamide and ethyl 4-chloroacetoacetate. nih.gov This highlights the utility of this compound derivatives as starting materials for more elaborate structures.
Structural Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This compound Data Table
| Property | Value |
|---|---|
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol cymitquimica.comnih.govechemi.com |
| IUPAC Name | This compound nih.gov |
| CAS Number | 21867-64-1 cymitquimica.comechemi.com |
| Boiling Point | 176.7°C at 760 mmHg echemi.com |
| Density | 0.868 g/cm³ echemi.com |
Spectroscopic Data for this compound and its Derivatives:
¹H NMR: In the ¹H NMR spectrum of a this compound derivative, characteristic signals for the piperazine ring protons are typically observed in the range of δ 2.5–3.5 ppm. vulcanchem.com The protons of the propyl group would exhibit distinct signals corresponding to the methyl, methylene (B1212753), and N-methylene groups.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For instance, in 1-(2-Methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine, specific chemical shifts are assigned to the carbons of the piperazine ring and the propyl chain. researchgate.net
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak confirms the molecular formula of the synthesized compound. vulcanchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, in N-butyl-4-propylpiperazine-1-carboxamide, the carboxamide C=O stretch is observed around 1650 cm⁻¹.
Reaction Mechanisms
The reactions involving this compound and its derivatives are governed by the nucleophilic nature of the nitrogen atoms in the piperazine ring and the reactivity of the substituents.
The N-alkylation of piperazine with a propyl halide proceeds via a nucleophilic substitution (SN2) reaction, where the nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic carbon of the propyl halide.
In reductive amination, the reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of propionaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an enamine or an iminium ion, which is subsequently reduced by a hydride source like NaBH4. masterorganicchemistry.com
The formylation of N-propylpiperazine to yield 4-propylpiperazine-1-carbaldehyde (B13960669) can be achieved through reductive amination with formaldehyde (B43269) or by the selective oxidation of an N-alkylpiperazine intermediate. The aldehyde group in this derivative can then undergo further reactions such as oxidation to a carboxylic acid or reduction to an alcohol.
The synthesis of amide derivatives, such as 1-[2-thiazol-4-yl-(2-methyl-2-phenylcarbonylaminoethyl)]-4-n-propylpiperazine, involves the nucleophilic acyl substitution reaction between an amine and an acid chloride. nih.gov
Computational Studies
Computational chemistry plays a significant role in understanding the structural and electronic properties of this compound and its derivatives, as well as their interactions with biological targets.
Density Functional Theory (DFT) calculations are often employed to optimize the molecular geometry and to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule. tandfonline.com For example, DFT studies were used to investigate the coordination of a 1-(3-chlorophenyl)-4-(3-phenylselenopropyl)piperazine ligand to metal ions. tandfonline.com
Molecular docking studies are used to predict the binding mode and affinity of this compound derivatives to specific protein targets. These studies have been instrumental in the rational design of multifunctional agents, for instance, in the development of histamine (B1213489) H3 receptor antagonists. nih.govacs.org Such computational approaches have revealed possible interactions between active compounds and their target receptors, helping to explain their biological activity. nih.gov
General Chemical Applications
This compound is a valuable building block in organic synthesis, primarily used as an intermediate in the preparation of more complex molecules with diverse applications. cymitquimica.com Its bifunctional nature, with two nitrogen atoms of differing reactivity (one tertiary and one secondary), allows for selective functionalization.
It serves as a key starting material in the synthesis of a wide range of derivatives, including amides, sulfonamides, and other substituted piperazines. prepchem.comsigmaaldrich.com These derivatives, in turn, are investigated for their potential applications in various fields of chemistry.
For instance, derivatives of this compound have been explored in the development of multifunctional agents targeting complex disorders. nih.govnih.gov The ability to introduce different functionalities onto the this compound scaffold allows for the tuning of properties to achieve desired biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIDMAURCRVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944468 | |
| Record name | 1-Propylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50733-94-3, 21867-64-1 | |
| Record name | 1-Propylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050733943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021867641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.569 | |
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| Record name | 1-PROPYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX73B95TJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 1 Propylpiperazine and Its Derivatives
Established Synthetic Routes to the 1-Propylpiperazine Scaffold
The creation of the this compound core relies on several well-established and reliable synthetic methods. These approaches, primarily N-alkylation, reductive amination, and carboxamide reduction, offer versatile pathways for chemists to access this key structural motif.
N-Alkylation Strategies
Direct alkylation of the piperazine (B1678402) ring is one of the most common methods for synthesizing this compound. This strategy involves the nucleophilic attack of a piperazine nitrogen atom on an electrophilic propyl group. The choice of the propyl source, typically an alkyl halide or sulfonate, is a key consideration in this approach. A significant challenge in the N-alkylation of piperazine is achieving mono-alkylation, as the product, this compound, can react further to form the N,N'-dipropylpiperazine byproduct. To circumvent this, one nitrogen atom can be temporarily protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to ensure only a single propyl group is introduced. ijpsr.com Alternatively, controlling the stoichiometry by using an excess of piperazine can favor the mono-substituted product. google.com
The reaction of piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane, is a direct and widely used method for synthesis. ambeed.com These reactions are typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. researchgate.netresearchgate.net The choice of solvent and temperature can significantly influence the reaction rate and yield. For instance, refluxing 1-(2-methoxyphenyl)piperazine (B120316) with N-(3-bromopropyl)phthalimide in the presence of anhydrous potassium carbonate in acetonitrile (B52724) is an effective method for producing the corresponding propyl-substituted derivative. researchgate.net In some cases, the addition of sodium iodide can facilitate the reaction with alkyl chlorides through an in-situ Finkelstein reaction, which converts the more stable alkyl chloride to the more reactive alkyl iodide. mdpi.com
Table 1: Examples of N-Alkylation of Piperazine Derivatives with Alkyl Halides
| Piperazine Reactant | Alkyl Halide | Base / Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Piperazine hexahydrate | n-Amyl bromide | 11.4N HCl | Ethanol | 64% | google.com |
| 1-(2-Methoxyphenyl)piperazine | N-(3-Bromopropyl)phthalimide | K₂CO₃, reflux | Acetonitrile | 95% | researchgate.net |
| Piperazine (Boc-protected) | 1-Bromo-3-chlorobutane | Finkelstein reaction | N/A | 50% | mdpi.com |
| Anhydrous piperazine | Propargyl bromide | Reflux | Ethanol | N/A | google.com |
Alkyl sulfonates, such as propyl tosylate or propyl mesylate, serve as excellent alternatives to alkyl halides for the N-alkylation of piperazine. They are powerful alkylating agents due to the stability of the sulfonate leaving group. The general principles of the reaction, including the use of a base and control of stoichiometry to favor mono-alkylation, are similar to those for alkyl halides. This method is one of the three main strategies for transforming piperazine into its N-alkyl analogs. mdpi.com
Reductive Amination Approaches
Reductive amination is a highly versatile and efficient one-pot method for synthesizing this compound. This reaction involves the condensation of piperazine with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired amine. youtube.com A key advantage of this method is its high selectivity and the use of milder conditions compared to direct alkylation.
Various reducing agents can be employed, each with its own advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent commonly used for reductive aminations, as it does not readily reduce the initial aldehyde. thieme-connect.comnih.gov Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, particularly under slightly acidic conditions (pH ~5) that favor iminium ion formation. youtube.comthieme-connect.com
Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, or Nickel), represents a greener alternative, with water being the only byproduct. thieme-connect.com However, reactions with secondary amines like piperazine can be challenging, as the catalyst can sometimes promote the undesired reduction of the aldehyde to an alcohol. thieme-connect.com Continuous-flow hydrogenation reactors have emerged as a technology to overcome some of these challenges by allowing for precise control over reaction parameters. thieme-connect.com
Table 2: Reducing Agents Used in the Reductive Amination for Piperazine Synthesis
| Reducing Agent | Key Features | Reference |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and commonly used in one-pot procedures. | thieme-connect.comnih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective, but generates toxic cyanide waste. | thieme-connect.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Environmentally friendly ("green") method; water is the only byproduct. | thieme-connect.com |
| Zirconium borohydride (B1222165)–piperazine complex | A novel complex used in one-pot reductive mono-alkylation. | sci-hub.se |
An example of this approach is the synthesis of 3,5-Dimethyl-1-propylpiperazine, which can be formed during the reductive amination of 1-hydroxy-2-propanone. fkit.hr This highlights the formation of N-propylpiperazine structures through the reaction of piperazines with carbonyl compounds under reductive conditions. fkit.hr
Reduction of Carboxyamides
A third established route to this compound involves the reduction of an N-acylpiperazine intermediate. In this two-step process, piperazine is first acylated with a propanoyl derivative, such as propanoyl chloride or propanoic anhydride, to form 1-(piperazin-1-yl)propan-1-one. This carboxamide is then reduced to yield this compound.
This reduction requires a powerful reducing agent capable of converting the amide carbonyl group into a methylene (B1212753) (CH₂) group. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. researchgate.net Borane (BH₃) complexes can also be used. While this method is robust, the use of highly reactive reducing agents like LiAlH₄ necessitates anhydrous conditions and careful handling. This pathway is considered one of the three primary methods for preparing N-alkyl piperazine derivatives. mdpi.com For example, in the synthesis of certain piperazine derivatives, an intermediate alcohol was converted to a benzoyl chloride, which then reacted with piperazine, and the resulting amide was subsequently reduced using LiAlH₄. researchgate.net
Novel and Advanced Synthetic Transformations Involving this compound
Beyond its initial synthesis, this compound serves as a valuable building block and participant in more advanced synthetic transformations. These novel applications leverage the unique chemical properties of the this compound scaffold to create complex molecules or to facilitate other chemical reactions.
One notable application is in the field of medicinal chemistry, where this compound derivatives are synthesized as potential therapeutic agents. For example, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized as multi-target agents for Parkinson's disease, acting as agonists for dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ) receptors. thieme-connect.comresearchgate.net Similarly, N-propylpiperazine intermediates have been crucial in the development of CXCR4 antagonists with potential applications in HIV treatment and other areas. nih.gov
Furthermore, the this compound moiety can be chemically modified to create novel catalysts. An innovative example is the synthesis of silica-bonded N-propylpiperazine sulfamic acid. researchgate.net This material functions as a recyclable and efficient solid acid catalyst for the synthesis of α-aminonitriles, demonstrating how the basic piperazine structure can be transformed into a functional tool for green chemistry. researchgate.netacs.org
Multi-Step Synthesis of Complex this compound Derivatives
The construction of complex molecules incorporating the this compound scaffold often necessitates a multi-step approach, allowing for the precise installation of various functional groups and structural motifs. ontosight.aiontosight.ai This is particularly true in drug discovery, where fine-tuning of a molecule's properties is crucial for its biological activity. nih.gov
Cyclization reactions are fundamental to the formation of the piperazine ring itself. One approach involves the reductive cyclization of dioximes. For instance, the hydrogenation of a dioxime precursor in the presence of a catalyst like 5%-Pd/C can yield the corresponding piperazine. nih.gov This method can be adapted to produce protected piperazine derivatives, such as tert-butyl 4-propylpiperazine-1-carboxylate, by including a protecting group like di-tert-butyl dicarbonate (B1257347) (Boc₂O) during the hydrogenation process. nih.gov
Visible-light-promoted radical cyclization offers another modern strategy. This can be seen in the synthesis of polycyclic imidazoles where a difluoromethyl radical adds to an unactivated alkene, followed by intramolecular radical cyclization to form a new ring system. beilstein-journals.org While not directly forming the piperazine ring, this illustrates the power of cyclization in building complex heterocyclic structures that could be linked to a this compound moiety.
Nucleophilic displacement is a cornerstone of synthetic organic chemistry and is frequently employed in the synthesis of this compound derivatives. libretexts.orggatech.edu A common strategy involves the alkylation of a piperazine precursor with an appropriate alkyl halide. ambeed.com For example, 1-(2-methoxyphenyl)piperazine can be reacted with N-(3-bromopropyl)phthalimide via a nucleophilic substitution to yield 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl)piperazine. researchgate.netresearchgate.net
The Gabriel synthesis, a classic method for forming primary amines, can be adapted for piperazine derivatives. libretexts.org It utilizes a phthalimide (B116566) anion as a nucleophile to displace a halide, providing a masked nitrogen that can be later deprotected. libretexts.org This approach avoids over-alkylation, a common side reaction when using ammonia (B1221849) or simple amines. masterorganicchemistry.com
Nucleophilic aromatic substitution (SNAr) is another important variant, particularly when an aromatic ring is part of the desired derivative. wikipedia.orgpressbooks.pub This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.org
Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds, making it ideal for the synthesis of substituted amines like this compound derivatives. masterorganicchemistry.comorganic-chemistry.org This two-step process typically involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
A key advantage of reductive amination is that it avoids the issue of multiple alkylations that can plague direct alkylation methods. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com For example, reductive amination of a protected piperazine with formaldehyde (B43269) can be used to introduce a methyl group, and subsequent deprotection can yield the final product.
This method is instrumental in the synthesis of compounds like 4-propylpiperazine-1-carbaldehyde (B13960669), where the carbaldehyde group is introduced via formylation. The synthesis can involve the alkylation of a protected piperazine to introduce the propyl group, followed by deprotection and then reductive amination with formaldehyde. nih.gov
The introduction of various side chains onto the piperazine ring is crucial for modulating the pharmacological properties of the final compound. vulcanchem.comontosight.ai Alkylation is a primary method for achieving this functionalization. ambeed.com
A common approach involves the reaction of a piperazine derivative with an alkyl halide or other alkylating agent. ambeed.com For instance, in the development of CXCR4 antagonists, a key intermediate, benzyl (B1604629) 4-(3-bromopropyl)piperazine-1-carboxylate, was synthesized using a protected piperazine and 1,3-dibromopropane. nih.gov This intermediate then allows for the introduction of various N-substituted piperazines, including propyl derivatives, through subsequent reactions. The use of protecting groups, such as the carbobenzyloxy (Cbz) group, is often critical to ensure regioselectivity and prevent unwanted side reactions during the alkylation process.
The following table provides examples of alkylation reactions used in the synthesis of this compound derivatives:
| Starting Piperazine Derivative | Alkylating Agent | Product | Reference |
| 1-(2-Methoxyphenyl)piperazine | N-(3-bromopropyl)phthalimide | 1-(2-Methoxyphenyl)-(3-(2-phthalamido)-propyl)piperazine | researchgate.net |
| Cbz-protected piperazine | 1,3-Dibromopropane | Benzyl 4-(3-bromopropyl)piperazine-1-carboxylate | nih.gov |
| Piperazine | 2-(4-Chlorophenyl)acetonitrile | N-Arylation compound | researchgate.net |
Catalytic Synthesis Approaches
Catalytic methods are increasingly favored in modern organic synthesis due to their efficiency, selectivity, and potential for more environmentally friendly processes.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. organic-chemistry.orgnih.gov These catalysts can be used for a variety of transformations, including the synthesis of heterocyclic compounds like piperidines and their derivatives. nih.gov
One example is the use of silica-bonded N-propylpiperazine sulfamic acid (SBPPSA) as a recyclable solid acid catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). sid.ir This demonstrates the potential of piperazine derivatives themselves to act as catalysts. Another related catalyst, silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP), has been used for the synthesis of various pyran derivatives. cjcatal.comdntb.gov.uaresearchgate.net
In the context of forming the core piperazine structure, organocatalysts can be employed in domino reactions. For instance, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process to synthesize polysubstituted piperidines with excellent enantioselectivity. nih.gov While not directly synthesizing this compound, this highlights the potential of organocatalysis to construct complex piperidine-containing molecules in a single step.
The following table summarizes some organocatalytic approaches relevant to the synthesis of heterocyclic compounds:
| Catalyst | Reaction Type | Product Type | Reference |
| Silica-bonded N-propylpiperazine sulfamic acid (SBPPSA) | Tandem Knoevenagel-Michael reaction | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | sid.ir |
| Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) | Condensation reaction | 3,4-Dihydropyrano[c]chromenes and biscoumarins | cjcatal.com |
| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Polysubstituted piperidines | nih.gov |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Amidation–cyclization–elimination cascade | Cyclic imides | acs.org |
Utilization of Metal Catalysts (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed reactions are powerful tools for the synthesis of piperazine derivatives. These methods often involve the coupling of diamine components with other molecules to form the heterocyclic ring. A notable example is the palladium-catalyzed cyclization reaction that couples a propargyl unit with various diamine components. nih.gov This process allows for the modular synthesis of highly substituted piperazines with good to excellent yields and high control over regiochemistry and stereochemistry. nih.gov
The reaction of a bisamino-nucleophile with a propargyl alcohol derivative in the presence of a palladium(0) catalyst and a phosphine (B1218219) ligand, such as DPEphos, can afford the desired piperazine product. nih.gov The efficiency of this reaction is influenced by the solvent, with dichloromethane (B109758) often providing near-quantitative yields in a short time. nih.gov The versatility of this method is demonstrated by its applicability to a broad range of substituted ethylenediamine (B42938) derivatives and even in the formation of larger ring systems like homopiperazines. nih.gov For instance, the reaction of the bis-tosylate of 1,3-diaminopropane (B46017) with a propargyl alcohol derivative yields the corresponding homopiperazine (B121016) in high yield. nih.gov
Furthermore, palladium catalysis is instrumental in the intramolecular C–H arylation of pyridine (B92270) derivatives, which can be extended to the synthesis of fused heterocyclic systems containing a piperazine-like motif. beilstein-journals.org The use of a palladium acetate (B1210297) catalyst with a suitable phosphine ligand can promote the cyclization of amide precursors derived from pyridinecarboxylic acids, leading to the formation of complex, multiply fused heteroaromatic compounds. beilstein-journals.org
Table 1: Palladium-Catalyzed Synthesis of Substituted Piperazines and Related Heterocycles
| Diamine Component | Propargyl Component | Catalyst/Ligand | Solvent | Product | Yield (%) | Ref |
| N,N'-Ditosyl-1,2-ethanediamine | BOC-propargyl alcohol | 5 mol % Pd(0)/DPEphos | Dichloromethane | Substituted Piperazine | ~100 | nih.gov |
| N,N'-Ditosyl-1,2-propanediamine | BOC-propargyl alcohol | 3 mol % Pd(0)/DPEphos | Dichloromethane | Substituted Piperazine | Excellent | nih.gov |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine (bis-tosylate) | BOC-propargyl alcohol | Standard Conditions | Not Specified | Diphenylpiperazine derivative | Excellent | nih.gov |
| 1,3-Diaminopropane (bis-tosylate) | BOC-propargyl alcohol | Standard Conditions | Not Specified | Homopiperazine | 90 | nih.gov |
| 2,2-Dimethyl-1,3-diaminopropane (bis-tosylate) | BOC-propargyl alcohol | Standard Conditions | Not Specified | Homopiperazine | 98 | nih.gov |
Development of Recyclable Nanocatalysts (e.g., 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic Acid-Modified Silica-Coated Magnetic Nanoparticles)
In the pursuit of greener and more sustainable chemical processes, recyclable nanocatalysts have emerged as a promising alternative to traditional homogeneous catalysts. For the synthesis of piperazine-related structures, magnetic nanoparticles functionalized with catalytic groups offer the advantage of easy separation from the reaction mixture using an external magnet and potential for reuse.
One such example is the use of 4-(4-propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles. researchgate.net These nanoparticles have been successfully employed as a recyclable catalyst for the synthesis of various heterocyclic compounds, demonstrating the potential of this technology to be adapted for the synthesis of this compound derivatives. researchgate.net The catalyst consists of a magnetic core (Fe3O4), a silica (B1680970) shell (SiO2) for stability and functionalization, and the catalytically active propylpiperazine sulfonic acid group. researchgate.net
These nanocatalysts have proven effective in promoting one-pot, multi-component reactions in aqueous media, which is environmentally benign. researchgate.net For example, they have been used for the synthesis of 5-arylidinebarbituric acids and pyrano[2,3-d]pyrimidinedione derivatives. researchgate.net The catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity. researchgate.netnih.gov
Table 2: Application of Recyclable Nanocatalysts in Heterocyclic Synthesis
| Catalyst | Reaction Type | Solvent | Key Advantages | Ref |
| 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic Acid-Modified Silica-Coated Magnetic Nanoparticles | One-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives | Water | Recyclable, high yields, short reaction times | researchgate.net |
| Silica-bonded N-propylpiperazine sodium n-propionate | One-pot synthesis of 2-amino-4-aryl-4H,8H-6-methyl-8-oxo-pyrano[3,2-b]pyran derivatives | EtOH-H2O | Recyclable, high yields, clean reaction | researchgate.netdntb.gov.ua |
| Guanidine-functionalized γ-Fe2O3 based sulfonic acid | One-pot synthesis of quinazolin-4(3H)-one derivatives | Solvent-free | Recyclable, short reaction times, high efficiency | nih.gov |
One-Pot Synthetic Procedures
For instance, silica-bonded N-propylpiperazine sodium n-propionate has been utilized as an efficient and recyclable basic catalyst for the one-pot synthesis of various pyran derivatives. researchgate.netrhhz.net These reactions typically involve the condensation of an aldehyde, a C-H activated compound, and another reactant in a suitable solvent. researchgate.netrhhz.net While not directly yielding this compound, these methodologies highlight the utility of the propylpiperazine moiety as a catalytic functional group, which could be adapted for the synthesis of its derivatives.
Another example involves the one-pot, three-component synthesis of pyrano[3,2-b]pyran derivatives catalyzed by silica-bonded N-propylpiperazine sodium n-propionate. researchgate.netdntb.gov.ua This reaction proceeds with high yields and the catalyst can be recycled multiple times. researchgate.netdntb.gov.ua The development of such one-pot procedures is a significant step towards the efficient and environmentally friendly production of complex molecules.
Stereoselective and Chemoselective Syntheses
The synthesis of specific stereoisomers (enantiomers or diastereomers) and the selective reaction of one functional group in the presence of others are crucial aspects of modern organic synthesis, particularly in the preparation of pharmaceuticals.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is of paramount importance as different enantiomers of a drug can have vastly different biological activities. While specific enantioselective syntheses of this compound were not detailed in the provided search results, general strategies for the asymmetric synthesis of piperazine derivatives have been reported. These often involve the use of chiral auxiliaries or catalysts.
For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov This approach involves the construction of a chiral 2-oxopiperazine intermediate, which is then reduced to the desired piperazine. nih.gov Similar strategies could potentially be adapted for the synthesis of enantiomerically pure this compound derivatives. Another approach involves the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a chiral N-triflyl phosphoramide, which yields 1-aminoindenes in high enantioselectivities. rsc.org
Diastereoselective Cyclizations (e.g., Intramolecular Aza-Michael Reactions)
Diastereoselective reactions are used to control the formation of multiple stereocenters in a molecule. The intramolecular aza-Michael reaction is a powerful tool for the diastereoselective synthesis of piperidines and can be extended to piperazine synthesis. researchgate.net This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. researchgate.net
The stereochemical outcome of the cyclization can often be controlled by the reaction conditions or the use of a catalyst. researchgate.net For example, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been used as a key step in the synthesis of 2,6-disubstituted piperazines, yielding the trans isomer with high selectivity. nih.gov Furthermore, the synthesis of homochiral cis- and trans-2,5-disubstituted piperazines has been achieved with high diastereoselectivity through a divergent synthesis starting from homochiral amino alcohols. nih.gov
Chemoselective Hydrogenation of Pyridine Derivatives with Piperazine Moieties
Chemoselective hydrogenation involves the reduction of a specific functional group in a molecule containing multiple reducible groups. The hydrogenation of pyridine rings to form piperidines is a common transformation. mdpi.comliv.ac.uk When a piperazine moiety is already present in the molecule, it is crucial to selectively hydrogenate the pyridine ring without affecting the piperazine ring.
Palladium-catalyzed hydrogenation has been shown to be effective for the chemoselective reduction of pyridine derivatives. mdpi.com This method can be tolerant of various functional groups and can be carried out under ambient conditions. mdpi.com For instance, in the synthesis of a precursor for a serotonin reuptake inhibitor, a pyridine ring was fully converted to a piperidine (B6355638) while an indole (B1671886) moiety remained aromatic. mdpi.com Similarly, rhodium-catalyzed transfer hydrogenation can be highly chemoselective, allowing for the reduction of quaternary pyridinium (B92312) salts to either piperidines or tetrahydropyridines depending on the substitution pattern. liv.ac.uk
Table 3: Stereoselective and Chemoselective Syntheses of Piperazine and Piperidine Derivatives
| Reaction Type | Substrate | Catalyst/Reagent | Product Stereochemistry/Selectivity | Ref |
| Diastereoselective Intramolecular Hydroamination | Aminoalkene from homochiral sulfamidate | Palladium catalyst | trans-2,6-disubstituted piperazine | nih.gov |
| Diastereoselective Synthesis | Homochiral amino alcohols | Not specified | cis or trans-2,5-disubstituted piperazines | nih.gov |
| Chemoselective Hydrogenation | Pyridine derivative with indole moiety | Palladium catalyst | Selective hydrogenation of pyridine to piperidine | mdpi.com |
| Chemoselective Transfer Hydrogenation | Quaternary pyridinium salts | [Cp*RhCl2]2 | Piperidines or tetrahydropyridines depending on substitution | liv.ac.uk |
Synthesis of Key this compound Intermediates and Precursors
The successful synthesis of this compound derivatives is highly dependent on the effective preparation of crucial building blocks known as intermediates and precursors. These include carboxylic acid and carbaldehyde derivatives, halogenated propyl-piperazine intermediates, and various salts that aid in the synthetic process.
Preparation of Carboxylic Acid and Carbaldehyde Derivatives
Carboxylic acid and carbaldehyde derivatives are vital precursors for synthesizing a wide range of organic molecules, including those derived from this compound. nih.gov These functional groups provide reactive sites for forming new chemical bonds.
A common method for creating these functional groups is through the Vilsmeier-Haack reaction, which can introduce a carbaldehyde group onto certain aromatic and heterocyclic compounds. eurekaselect.comresearchgate.net This creates a key intermediate that can be further modified. Another approach involves the oxidation of alcohols. For instance, oxidizing an alcohol can produce an aldehyde, which can then be further oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or chromium trioxide. The aldehyde can also be reduced to a primary alcohol using reducing agents like sodium borohydride.
The Curtius rearrangement offers a pathway to synthesize amino acid derivatives from carboxylic acids. rsc.org Additionally, acyl chlorides, which are reactive derivatives of carboxylic acids, can be prepared by treating the corresponding carboxylic acid with thionyl chloride. tubitak.gov.tr These acyl chlorides are then used to form amides and other derivatives.
(S)-2-Propyl-piperazine-1-carboxylic acid tert-butyl ester is a specific example of a carboxylic acid derivative used as a building block in pharmaceutical and chemical industries. lookchem.com Its structure is valuable for creating a variety of other compounds. lookchem.com
Table 1: Synthesis and Reactions of Carboxylic Acid and Carbaldehyde Derivatives
| Reaction Type | Starting Material | Reagent(s) | Product |
| Oxidation | 4-(2-Hydroxyethyl)piperazine | Oxidizing agents (e.g., potassium permanganate) | 4-(2-Hydroxyethyl)piperazine-1-carboxylic acid |
| Reduction | 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | Reducing agents (e.g., sodium borohydride) | 4-(2-Hydroxyethyl)piperazine-1-methanol |
| Acyl Chloride Formation | Carboxylic acid | Thionyl chloride | Acyl chloride |
| Vilsmeier-Haack | N-arylacetamides | Phosphorus oxychloride, Dimethylformamide | 2-chloroquinoline-3-carbaldehyde derivatives |
Synthesis of Halogenated Propyl-Piperazine Intermediates (e.g., 1-Bromo-3-chloropropane (B140262) in related syntheses)
Halogenated propyl intermediates are essential for attaching the propyl group to the piperazine ring. The nitrogen atoms in piperazine can readily react with these intermediates in a process called N-alkylation. mdpi.com
A commonly used reagent in these types of syntheses is 1-bromo-3-chloropropane. globalresearchonline.netgoogle.comresearchgate.netnih.govgoogleapis.com This molecule has two different halogen atoms, which allows for controlled, stepwise reactions. The bromine atom is more reactive and will typically react first. For example, piperazine can react with 1-bromo-3-chloropropane to form an intermediate that still contains the chlorine atom. This chloro-propyl group can then be used in a subsequent reaction. globalresearchonline.net
The synthesis of these halogenated intermediates often begins with the corresponding alcohol. For instance, reacting an alcohol with thionyl chloride can produce a chloro derivative. google.com
Table 2: Examples of Halogenated Intermediates in Piperazine Synthesis
| Starting Material | Reagent | Intermediate Product |
| 1-(3-chlorophenyl)-piperazine hydrochloride | 1-bromo-3-chloropropane | 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine |
| Aniline | 1-bromo-3-chloropropane | N-(3-chloropropyl)aniline |
| Diethanolamine | Thionyl chloride | bis-(2-chloroethylamine) hydrochloride |
Formation of Salts for Synthetic Maneuvers (e.g., Dihydrobromides)
The formation of salts, such as dihydrobromides, is a valuable technique in the synthesis and purification of piperazine derivatives. smolecule.comgoogle.comchemimpex.com Since piperazine has two nitrogen atoms, it can accept two protons to form a dihydro salt. These salts often have different physical properties, like solubility, compared to the non-salt form, which can be advantageous. smolecule.com
For instance, 1-n-Propylpiperazine dihydrobromide can be used in the synthesis of other compounds. alkalisci.com The salt form can sometimes be easier to handle and may lead to cleaner reactions. Salt formation is also a critical step for purification. By converting the final product into a salt, it can often be more easily crystallized and separated from impurities. The pure salt can then be converted back to the free base form.
Green Chemistry Considerations in this compound Synthesis
Green chemistry focuses on designing chemical processes that are environmentally friendly and sustainable. researchgate.netlongdom.orgcwu.edu This approach is increasingly important in the synthesis of pharmaceuticals and other chemicals, including this compound. researchgate.netnih.gov
Key principles of green chemistry include:
Use of Safer Solvents: Traditional syntheses often use volatile and potentially harmful organic solvents. Green chemistry promotes the use of safer alternatives like water or solvent-free conditions. researchgate.netlongdom.orgnih.gov
Atom Economy: This principle aims to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. longdom.org
Catalysis: Using catalysts can make reactions more efficient, often allowing them to run at lower temperatures and with less waste. researchgate.netresearchgate.net Photoredox catalysis, which uses light to drive reactions, is one such green method. mdpi.comnsf.gov
Reducing Steps: Fewer synthetic steps mean less energy, fewer materials, and less waste. researchgate.net
By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Structural and Spectroscopic Elucidation of 1 Propylpiperazine and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in chemical analysis, offering non-destructive ways to probe the molecular structure and functional groups within a compound. For 1-propylpiperazine, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR: In proton NMR (¹H NMR) of this compound, the signals corresponding to the protons on the piperazine (B1678402) ring are typically observed in the range of δ 2.5–3.0 ppm. vulcanchem.com The protons of the propyl group exhibit distinct signals: the methylene (B1212753) protons adjacent to the nitrogen appear at approximately δ 1.8–2.2 ppm, while the terminal methyl protons are found further upfield. vulcanchem.com For derivatives, these chemical shifts can vary. For instance, in 1-(3-chloropropyl)piperazine, the protons on the chloropropyl chain appear at δ 1.8–2.2 ppm for the central methylene group and δ 3.4–3.7 ppm for the methylene group attached to the chlorine atom. vulcanchem.com
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides complementary information about the carbon skeleton of the molecule. For piperazine derivatives, the carbon atoms of the piperazine ring typically resonate between δ 45.3 and 52.1 ppm. The specific chemical shifts for the propyl group in this compound would be expected in the aliphatic region of the spectrum. The exact positions of these peaks are crucial for confirming the connectivity of the propyl chain to the piperazine ring. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Piperazine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| 1-(3-Chlorophenyl)piperazine hydrochloride | ¹H | 9.67 | Singlet | NH (piperazine) |
| ¹H | 7.28–7.04 | Multiplet | Aromatic C–H (chlorophenyl) | |
| ¹H | 3.47–3.44 | Triplet | N–CH₂ (piperazine) | |
| ¹H | 2.92–2.88 | Multiplet | N–CH₂ (piperazine) | |
| ¹³C | 134.8 | - | C (chlorophenyl group) | |
| ¹³C | 45.3–52.1 | - | C (piperazine carbons) |
Data sourced from representative literature on piperazine derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm their structural features.
Key vibrational modes for piperazine derivatives include the N-H stretching vibrations, which typically appear in the region of 3300–3500 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the propyl group and the piperazine ring are observed around 2900 cm⁻¹. mdpi.com In the case of derivatives like 1-(3-chloropropyl)piperazine, a characteristic C-Cl stretching vibration would be expected in the range of 550–850 cm⁻¹. vulcanchem.com The "fingerprint region" of the spectrum, from 600 to 1500 cm⁻¹, contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification. vanderbilt.edu
Table 2: Characteristic FTIR Absorption Bands for Piperazine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretch | 3300–3500 |
| C-H (alkane) | Stretch | ~2900 |
| C-N (amine) | Stretch | 1020-1250 |
| C-Cl (alkyl halide) | Stretch | 550-850 |
Data compiled from general spectroscopic information and specific data for related compounds. vulcanchem.commdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. vanderbilt.edu For this compound, the molecular ion peak would correspond to its molecular weight of 128.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the presence of the propyl and piperazine fragments. scribd.com
Table 3: Molecular Weight Data for this compound and a Derivative
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₇H₁₆N₂ | 128.22 nih.gov |
| 1-(3-Chloropropyl)piperazine | C₇H₁₅ClN₂ | 162.66 (Calculated) |
Crystallographic Analysis
While spectroscopic methods provide information about molecular structure in solution or gas phase, crystallographic analysis reveals the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. carleton.edu This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. uol.de For piperazine derivatives, X-ray diffraction studies have shown that the piperazine ring typically adopts a chair conformation. iucr.org The analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. researchgate.net For instance, in the hydrochloride salt of a piperazine derivative, hydrogen bonds between the protonated piperazine nitrogen and chloride ions are observed. The crystal system and space group, which describe the symmetry of the crystal lattice, are also determined from the diffraction data. researchgate.net
Table 4: Illustrative Crystallographic Data for Piperazine Derivatives
| Compound Feature | Observation | Significance |
|---|---|---|
| Piperazine Ring Conformation | Typically a chair conformation iucr.org | Defines the overall shape of the molecule. |
| Substituent Position | Can be axial or equatorial | Influences the molecule's steric and electronic properties. |
| Intermolecular Interactions | Hydrogen bonding (e.g., N-H···Cl) researchgate.net | Governs the packing of molecules in the crystal lattice. |
| Crystal System | Varies (e.g., triclinic, monoclinic) researchgate.net | Describes the fundamental symmetry of the crystal. |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H…π interactions)
The three-dimensional architecture of molecules in the solid state is dictated by a complex interplay of intermolecular forces. While a definitive crystal structure for the parent this compound is not prominently documented, extensive crystallographic analysis of its derivatives provides significant insight into the expected packing motifs and stabilizing interactions. In the crystalline state, molecules are organized through a combination of strong and weak intermolecular forces, including hydrogen bonds, van der Waals forces, and more subtle interactions like C-H…π bonds, which collectively determine the crystal lattice's stability. scirp.orgmdpi.com
The types of intermolecular interactions observed in the crystal structures of various piperazine derivatives are summarized in the table below.
| Derivative | Intermolecular Interactions Observed |
| 4-[3-(2-trifluoromethyl-9H-thioxanthen-9-ylidene)propyl]piperazine-1,4-diium dichloride | N—H···Cl, O—H···Cl, C—H···O, C—H···Cl, C—H···π nih.gov |
| 1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine | C—H···O, C—H···π researchgate.net |
| 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (contains piperazine-like motifs) | C—H···O, C—H···N, C—H···π researchgate.net |
| 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine | C–H…F researchgate.net |
Conformational Studies of the Piperazine Ring
The piperazine ring is a six-membered heterocycle analogous to cyclohexane (B81311) and is conformationally flexible. It can exist in several forms, including the chair, boat, twist-boat, and half-boat conformations. researchgate.net However, extensive experimental and computational studies have established that the chair conformation is the most thermodynamically stable and, therefore, the predominant form for piperazine and its simple derivatives in both solution and the solid state. researchgate.netnih.gov The energy barrier for ring inversion from one chair form to another is noted to be higher for piperazines compared to analogous cyclohexanes. nih.govrsc.org
X-ray crystallography is the definitive experimental technique for determining the solid-state conformation of molecules. Numerous studies on N-substituted piperazine derivatives have unequivocally confirmed the prevalence of the chair conformation for the piperazine ring.
The table below presents data from crystallographic studies on piperazine derivatives, confirming the preferred ring conformation.
| Compound | Experimental Method | Determined Ring Conformation |
| 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazine (L2) | Single-Crystal X-ray | Chair mdpi.com |
| 4-[3-(2-trifluoromethyl-9H-thioxanthen-9-ylidene)propyl]piperazine-1,4-diium dichloride | Single-Crystal X-ray | Chair nih.gov |
| 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine | Single-Crystal X-ray | Chair iucr.org |
| 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine | Single-Crystal X-ray | Chair researchgate.net |
| Large piperazine-containing azamacrocyclic ligands | Single-Crystal X-ray | Chair nih.gov |
The introduction of a substituent onto a nitrogen atom of the piperazine ring, such as the n-propyl group in this compound, directly influences the specific geometry of the chair conformation. To minimize steric strain, substituents on the nitrogen atom of a chair-form piperazine ring typically occupy the equatorial position. This was experimentally verified in the crystal structure of a 1-n-propylpiperazine derivative, where both the n-propyl group and the larger thiazole (B1198619) ring substituent were found in equatorial positions. mdpi.com
The precise shape of the chair conformation can be quantified by puckering parameters and endocyclic dihedral (torsion) angles. The puckering parameters, as defined by Cremer and Pople, describe the extent and type of deviation from a planar ring. For example, the piperazinediium ring in the flupentixol salt has a total puckering amplitude (Q_T) of 0.584 Å. nih.gov In another case, 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, the piperazine ring exhibits a Q_T of 0.5977 Å, confirming its chair geometry. iucr.org
| Compound | Puckering/Torsional Data |
| 4-[3-(2-trifluoromethyl-9H-thioxanthen-9-ylidene)propyl]piperazine-1,4-diium dichloride | Total Puckering Amplitude (Q_T) = 0.584(4) Å; θ = 5.5(3)° nih.gov |
| 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine | Total Puckering Amplitude (Q_T) = 0.5977(26) Å; θ = 3.07(23)° iucr.org |
| 3-(Piperazin-1-ylsulfonyl)pyridin-4-ol | Average N-C-C-N torsion angle = 55.3° |
Computational Chemistry Investigations of 1 Propylpiperazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are powerful theoretical tools used to predict the geometric, electronic, and energetic properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium-sized organic molecules. For a molecule like 1-propylpiperazine, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to ensure reliable results.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For this compound, this involves starting with an initial guess of the molecular structure and iteratively adjusting the positions of all atoms until a minimum energy conformation is found. The process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For the piperazine (B1678402) ring, this would also establish its preferred conformation (e.g., chair or boat).
Vibrational Spectra Prediction
Once the geometry is optimized, computational methods can predict the molecule's vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are based on the harmonic approximation, and the resulting frequencies are often scaled by an empirical factor to better match experimental, anharmonic frequencies. The predicted spectrum for this compound would show characteristic vibrational modes, such as C-H stretching from the propyl group and piperazine ring, N-H stretching of the secondary amine, C-N stretching, and various bending and torsional modes of the entire molecule. Comparing these predicted spectra with experimental data is a key method for verifying the calculated structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would have significant density on the nitrogen atoms, particularly the secondary amine, reflecting their nucleophilic character. The LUMO would likely be distributed more across the C-H and C-N antibonding regions.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map is color-coded to show different regions of electrostatic potential.
Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., lone pairs on nitrogen or oxygen atoms).
Blue regions indicate positive electrostatic potential, which is electron-poor, and are characteristic of electrophilic sites (e.g., hydrogen atoms attached to heteroatoms).
Green regions represent neutral or non-polar areas.
For this compound, an MEP map would show the most negative potential (red) concentrated around the two nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for protonation or interaction with electrophiles. The hydrogen atom on the secondary amine (N-H) and the hydrogens on the carbon atoms would exhibit a more positive potential (blue or green-blue), indicating them as potential sites for interaction with nucleophiles.
High-Level Ab Initio Methods (e.g., QCISD(T)/CBS) for Energy and Property Refinement
While DFT is a versatile tool, high-level ab initio (from first principles) methods are used to obtain highly accurate energies and properties, often considered the "gold standard" in computational chemistry. mdpi-res.com Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are among the most reliable. mdpi-res.com When combined with Complete Basis Set (CBS) extrapolation—a procedure that estimates the result for an infinitely large basis set—these methods can predict thermochemical properties like heats of formation with chemical accuracy (within ~1 kcal/mol).
For this compound, applying a method like CCSD(T)/CBS would provide a highly accurate benchmark value for its absolute electronic energy. These computationally intensive calculations are typically performed on the DFT-optimized geometry. The refined energy can be used to derive precise thermodynamic data, which is crucial for understanding reaction equilibria and kinetics involving the molecule. Such high-level calculations are particularly important when precise energy differences between conformers or isomers are needed.
Theoretical Studies of Acid-Base Properties (e.g., pKa values in solution)
The acid-base properties of this compound derivatives, particularly their pKa values, are crucial for understanding their behavior in biological systems. Theoretical calculations have become a valuable tool for predicting these properties. Studies on analogous compounds, such as 1-aryl-4-propylpiperazine drugs, have demonstrated the utility of quantum chemistry techniques for determining aqueous-phase acidities. semanticscholar.orgresearchgate.net
The primary approach involves calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation equilibrium in both the gas phase and in solution. The gas-phase free energy is typically calculated using high-level quantum mechanical methods, such as the CBS-QB3 method. acs.org To account for the significant influence of the solvent, continuum solvation models are employed. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. researchgate.net
Commonly used theoretical methods and solvation models include:
Density Functional Theory (DFT): Methods like B3LYP and B3P86 are frequently used to calculate the electronic structure and energies of the molecule. researchgate.net
Continuum Solvation Models: The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like Polarizable Continuum Model (CPCM), are widely applied to simulate the solvent environment. researchgate.netacs.orgq-chem.comgaussian.com
By combining the gas-phase free energy calculations with the solvation free energies, the pKa value in solution can be predicted. acs.org For instance, absolute pKa calculations using the CPCM method have yielded results with a mean unsigned error of just 0.4 pKa units for certain compounds. acs.org These theoretical predictions are instrumental in the early stages of drug design, allowing for the screening and prioritization of compounds with desirable acid-base characteristics.
| Component | Method/Model | Purpose | Reference |
|---|---|---|---|
| Gas-Phase Calculation | CBS-QB3, DFT (B3LYP, B3P86) | Calculates the intrinsic free energy difference between the protonated and deprotonated species. | researchgate.netacs.org |
| Solvation Model | IEF-PCM, CPCM | Calculates the free energy of solvation to account for solvent effects on acidity. | researchgate.netacs.orggaussian.com |
| Combined Approach | Gas-Phase Energy + Solvation Energy | Yields the overall free energy change in solution, from which the pKa is derived. | acs.org |
In-Solution Conformational Analysis and Solvent Effects using Continuum Models (e.g., IEF-PCM)
The three-dimensional shape, or conformation, of this compound is critical to its function, particularly its ability to interact with biological targets. Computational methods allow for a detailed analysis of the different possible conformations and the influence of the solvent on their relative stability. mdpi.com The propyl chain and the piperazine ring have rotational flexibility, leading to a variety of possible spatial arrangements.
Continuum dielectric solvent models, especially the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM), are powerful tools for studying these solvent effects. gaussian.commdpi.comacs.org The IEF-PCM method models the solvent as a polarizable continuum, which allows for the calculation of how the solvent stabilizes or destabilizes different conformations of the solute molecule. mdpi.comq-chem.com This approach is particularly useful for exploring the through-space polarization effect of the environment on conformational preference. mdpi.com
For example, in molecules with similar structural motifs, molecular dynamics simulations have indicated that propyl linkers can adopt a gauche conformation in aqueous environments. vulcanchem.com Theoretical studies using IEF-PCM can systematically investigate the conformational landscape of this compound in various solvents, such as water or chloroform, by reoptimizing gas-phase structures within the simulated solvent environment. mdpi.com This analysis helps predict the most likely conformation(s) of the molecule in a specific medium, which is essential information for understanding its interactions and reactivity. mdpi.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are indispensable for predicting and analyzing how this compound and its derivatives interact with biological macromolecules, such as proteins or receptors. These methods provide a dynamic and detailed view of the binding process at the molecular level.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (e.g., a this compound derivative) when it binds to a target molecule, typically a protein receptor, to form a stable complex. slideshare.netnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing those with the highest predicted affinity for a specific target. nih.govnih.gov
The process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses using a scoring function. biomedpharmajournal.org This function estimates the binding free energy, with lower energy scores indicating a more favorable interaction. biomedpharmajournal.orgmdpi.com Docking studies on various piperazine derivatives have successfully predicted their binding modes and affinities for targets like the Mtb RNAP protein and the α-amylase enzyme. nih.govbiomedpharmajournal.org These studies can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.comchemrxiv.org
Molecular Dynamics (MD) Simulations for Binding Stability Assessment
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the natural motion and flexibility of the complex. srmist.edu.in This is crucial for assessing the stability of the binding pose predicted by docking. nih.gov
A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. mdpi.com A stable RMSD value over the course of the simulation (e.g., below 2 Å over 100 nanoseconds) suggests that the ligand remains securely bound in the active site, indicating a stable complex. mdpi.comigem.wiki Conversely, large fluctuations in RMSD can indicate an unstable or transient interaction. mdpi.com MD simulations therefore serve to validate docking results and provide deeper insights into the structural stability of the protein-ligand interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development based on Electronic and Steric Parameters
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. srmist.edu.inmlsu.ac.in For a series of this compound derivatives, a QSAR model could predict the biological activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. srmist.edu.in
QSAR models are built by correlating measurable physicochemical parameters of the molecules with their observed activity. mlsu.ac.in These parameters quantify different aspects of the molecule's structure:
Electronic Parameters: The Hammett constant (σ) is a classic electronic parameter that quantifies the electron-withdrawing or electron-donating ability of substituents on an aromatic ring. slideshare.netmlsu.ac.in These electronic effects influence how a molecule interacts with its biological target. mlsu.ac.in
Steric Parameters: Steric parameters describe the size and shape of the molecule or its substituents. slideshare.net The Taft steric parameter (Es) is a common descriptor used to quantify the steric bulk of a substituent, which can impact how well the ligand fits into a receptor's binding pocket. srmist.edu.inmlsu.ac.in
By developing a mathematical equation that relates these parameters (and others, like lipophilicity) to biological activity, a QSAR model can be generated. slideshare.net This model can then be used to prioritize the synthesis of derivatives predicted to have enhanced activity.
| Parameter Type | Example Parameter | Description | Reference |
|---|---|---|---|
| Electronic | Hammett Constant (σ) | Measures the electron-donating or electron-withdrawing influence of a substituent on a reaction center. | slideshare.netmlsu.ac.in |
| Steric | Taft's Steric Factor (Es) | Quantifies the steric bulk or size of a substituent group, affecting its fit with a receptor. | slideshare.netmlsu.ac.in |
| Lipophilic | Partition Coefficient (log P) | Measures the hydrophobicity of a molecule, which is crucial for crossing cell membranes. | slideshare.net |
Automated Reaction Mechanism Exploration through Computational Protocols
Understanding the potential chemical reactions and degradation pathways of this compound is important for assessing its stability and metabolic fate. Computational protocols for automated reaction mechanism exploration can systematically uncover complex reaction networks without prior assumptions about the pathways involved. rsc.org
Frameworks like SCINE Chemoton and the Global Reaction Route Mapping (GRRM) strategy employ quantum chemical calculations to automatically search for all relevant reaction pathways. rsc.orgethz.ch These systems operate by:
Starting from an initial molecule (e.g., this compound).
Exploring the potential energy surface to find transition states that connect the reactant to various products. rsc.org Methods like Anharmonic Downward Distortion Following (ADDF) can identify isomerization and dissociation pathways. rsc.org
Building a reaction network by connecting all identified minima (reactants, intermediates, products) and transition states. whiterose.ac.uk
These automated protocols can be implemented as "closed-loop" systems where a program drives the entire process of exploring chemical space, from setting up calculations to analyzing the results and deciding on the next steps. ethz.chnih.gov This allows for a thorough and unbiased investigation of possible chemical transformations, providing a comprehensive map of the reaction mechanism for a given compound like this compound. whiterose.ac.uk
Chemical Reactivity and Reaction Mechanisms of 1 Propylpiperazine
Fundamental Reaction Pathways
The reactivity of 1-propylpiperazine is characterized by several key reaction types, including oxidation at the nitrogen centers, substitution reactions where the nitrogen atoms act as nucleophiles, and the reduction of functional groups that may be attached to the piperazine (B1678402) core.
The nitrogen atoms in the this compound ring are susceptible to oxidation. The reaction typically involves the formation of N-oxides.
Oxidation with Peroxides: Common oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the nitrogen atoms in the piperazine ring, leading to the formation of piperazine N-oxides. ambeed.com
Oxidation by N-halosulfonamides: Kinetic studies on the oxidation of piperazine and its N-alkyl derivatives (such as 1-methylpiperazine and 1-ethylpiperazine) by bromamine-T (BAT) in an acidic medium show that the reaction follows first-order kinetics with respect to both the oxidant and the piperazine. researchgate.netscirp.org The proposed mechanism involves the N-haloamine reacting with the unprotonated piperazine species in a rate-determining step. researchgate.netscirp.org The reaction product is the corresponding N-oxide. researchgate.netscirp.org The reaction rate is enhanced by electron-donating alkyl groups on the nitrogen, suggesting that this compound would react similarly. researchgate.netscirp.org
Oxidation by Metal Complexes: The kinetics of piperazine oxidation have also been studied using metal complexes like diperiodatocuprate(III) (DPC) in an alkaline medium. ias.ac.in The reaction exhibits a 1:2 stoichiometry between piperazine and DPC, with the active species of the oxidant being [Cu(OH)₂(H₃IO₆)]⁻. ias.ac.in
The general scheme for the oxidation of an N-alkylpiperazine like this compound is the conversion of the tertiary nitrogen to an N-oxide. The secondary nitrogen can also be oxidized, though the reactivity may differ.
Table 1: Oxidation Reactions of Piperazine Derivatives
| Oxidizing Agent | Substrate Example | Product Type | Key Findings |
|---|---|---|---|
| Bromamine-T (BAT) | 1-Ethylpiperazine | N-oxide | First-order kinetics in [BAT] and [piperazine]; rate increases with electron-donating substituents. researchgate.netscirp.org |
| Diperiodatocuprate(III) | Piperazine | Not specified | Reaction shows 1:2 stoichiometry (piperazine:oxidant) and is retarded by alkali. ias.ac.in |
| Peracids/H₂O₂ | Piperazine | N-oxide | General method for N-oxidation of piperazine rings. ambeed.com |
As a saturated heterocyclic amine, the this compound ring itself is in a reduced state and is generally resistant to further reduction under standard conditions. Reduction reactions are more relevant in the synthesis of this compound from unsaturated precursors or in the modification of substituents attached to the piperazine ring.
Synthesis via Reduction: Piperazines are often synthesized by the reduction of pyrazines or the reductive cyclization of precursors like dioximes. nih.govchempedia.info For example, a proposed mechanism for the formation of piperazines from dioximes involves the catalytic hydrogenolysis of N-O bonds, cyclization, and subsequent hydrogenation of C=N bonds. nih.gov
Reduction of Attached Functional Groups: While the ring is stable, functional groups attached to it can be reduced. For instance, an amide group linked to the piperazine nitrogen can be reduced to an amine. This is a common strategy in the synthesis of complex piperazine derivatives. mdpi.com
The lone pair of electrons on the nitrogen atoms makes this compound a potent nucleophile, readily participating in nucleophilic substitution reactions. Electrophilic substitution directly on the electron-rich piperazine ring is not a typical reaction pathway.
Nucleophilic Substitution: The secondary amine of this compound is a strong nucleophile and can react with various electrophiles. gacariyalur.ac.in
N-Alkylation and N-Acylation: This is a fundamental reaction for synthesizing unsymmetrically disubstituted piperazines. The secondary nitrogen can attack alkyl halides, acyl chlorides, or other electrophilic carbon centers to form new C-N bonds. mdpi.comnih.gov
Nucleophilic Aromatic Substitution (SNAr): Piperazines can act as nucleophiles to displace leaving groups (like halides) on electron-deficient aromatic or heteroaromatic rings. mdpi.comresearchgate.net This reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group on the aromatic ring. researchgate.netmasterorganicchemistry.com
Electrophilic Substitution: This type of reaction is not characteristic of the piperazine ring itself. Instead, electrophilic substitution reactions are typically carried out on aromatic rings that are attached as substituents to the piperazine nitrogen. wikipedia.orgmasterorganicchemistry.com The piperazine moiety, being an activating group, can influence the regioselectivity of such reactions.
Mechanistic Investigations of Specific Reactions
Detailed mechanistic studies provide deeper insight into the behavior of this compound and related compounds in solution and during complex synthetic transformations.
Asymmetrically substituted piperazines like this compound (or its close analog, N-methylpiperazine) can exist as two different protonated tautomers in solution, depending on whether the proton adds to the secondary or the tertiary nitrogen.
Theoretical and NMR experimental studies on N-methylpiperazine reveal that the equilibrium between these two tautomers is sensitive to the surrounding environment. nih.gov
Influence of Solvent: In aqueous solution, theoretical calculations predict a nearly equal mixture of the two protonated forms (secondary vs. tertiary). nih.gov However, in a less polar solvent like dichloromethane (B109758), the tautomer protonated at the secondary nitrogen (NMps) is found to be exclusively present. nih.gov
Effect of Concentration and Association: Discrepancies between theoretical predictions for dilute solutions and experimental observations at higher concentrations suggest that intermolecular associations play a crucial role. nih.gov The tautomer protonated at the secondary amine can form stable dimeric structures, often bridged by counter-ions like chloride, which shifts the equilibrium in its favor. nih.gov
Proton Relocation: The interconversion between the two protonated forms can occur through solvent-assisted proton transfer in water or via an intramolecular proton jump in non-polar solvents, with a predicted activation free energy of about 10 kcal/mol. nih.gov
Table 2: Protonation Tautomer Ratios of N-Methylpiperazine (Model for this compound)
| Solvent | Condition | Predicted/Observed Ratio (Secondary-Protonated : Tertiary-Protonated) | Reference |
|---|---|---|---|
| Water | Infinitely Dilute (Theory) | 47 : 53 | nih.gov |
| Water (D₂O) | 0.37 M (NMR Experiment) | 80 : 20 | nih.gov |
The synthesis of complex molecules containing piperazine units often involves multi-step reaction sequences. The formation of 1,4-bis[3-(2-furancarboxamido)propyl]piperazine serves as an example of building complex structures onto the piperazine scaffold. The mechanism for its synthesis involves two key transformations:
Nucleophilic Substitution: The synthesis begins with the N-alkylation of piperazine. 1,4-Diazabicyclo[2.2.2]octane (DABCO) can be used as a piperazine precursor. Its reaction with an alkyl halide followed by ring-opening provides a monosubstituted piperazine. A more direct route involves the double nucleophilic substitution of piperazine with a suitable alkyl halide, such as 1-bromo-3-chloropropane (B140262), to yield 1,4-bis(3-chloropropyl)piperazine. This is then reacted with an amine to form 1,4-bis(3-aminopropyl)piperazine.
Amide Bond Formation (Acylation): The terminal primary amino groups of 1,4-bis(3-aminopropyl)piperazine then act as nucleophiles, attacking the electrophilic carbonyl carbon of an acyl chloride, such as 2-furoyl chloride. This reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair on the nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group to form the final stable amide bond. This acylation step is repeated on both ends of the molecule to yield the final bridged compound. researchgate.net
This sequential approach of alkylation followed by acylation is a common and powerful strategy for creating complex, symmetrical, and unsymmetrical derivatives of piperazine for various applications. acs.orgnih.govresearchgate.net
Formation of Covalent Adducts with Nucleophilic Species
While the nitrogen atoms of this compound are inherently nucleophilic, the molecule can undergo bioactivation to form electrophilic intermediates capable of reacting with nucleophiles to form covalent adducts. A primary mechanism for this transformation is metabolic oxidation, which generates a reactive iminium ion nih.gov.
This process can occur via two proposed pathways. The first involves direct oxidation at the α-carbon of the N-propyl group, leading to an iminium ion. A more predominant second pathway involves enzymatic N-dealkylation at the tertiary nitrogen, removing the propyl group. The resulting secondary amine can then react with endogenous one-carbon donors, such as formaldehyde (B43269), to form a new N-methylenepiperazine iminium ion nih.gov. This highly reactive electrophilic species is then susceptible to attack by nucleophiles.
In metabolic studies, cyanide ions (CN⁻) have been used as trapping agents for these reactive intermediates. The cyanide nucleophile attacks the electrophilic carbon of the iminium ion, resulting in the formation of a stable α-aminonitrile covalent adduct (N-methyl piperazine CN adduct) nih.gov. The formation of such adducts is significant as it demonstrates a pathway by which N-alkyl piperazines can be converted from relatively stable compounds into reactive species capable of covalently modifying other molecules, such as proteins or DNA.
**5.3. Influence of Structural Modifications on Reactivity
The substitution of a hydrogen atom on the piperazine ring with a propyl group significantly modifies the molecule's chemical properties. These changes are primarily due to the electronic and steric characteristics of the propyl substituent.
Influence of Structural Modifications on Reactivity
Impact of Propyl Group on Piperazine Nitrogen Basicity and Reactivity
The basicity of a piperazine derivative is a critical determinant of its reactivity. Basicity is quantified by the pKa value of its conjugate acid. The introduction of an alkyl group, such as a propyl group, has a dual effect on the nitrogen atoms.
Electronic Effect: The propyl group is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the nitrogen atom to which it is attached (N1), making its lone pair of electrons more available for donation to a proton. This generally leads to an increase in basicity compared to a simple secondary amine cambridgemedchemconsulting.comcambridgemedchemconsulting.com.
Solvation and Steric Effects: Conversely, alkyl groups can sterically hinder the solvation of the protonated amine (the conjugate acid). Effective solvation stabilizes the cation, which favors a higher basicity. Studies on N-alkylated piperazines have shown that this steric hindrance can sometimes counteract the inductive effect, leading to a lower-than-expected or even decreased basicity compared to the parent piperazine uregina.cataylorandfrancis.com. For instance, research comparing piperazine with its N-methyl and N-ethyl derivatives indicates a slight decrease in the pKa of the tertiary amine, attributed to steric effects that impede solvation uregina.caresearchgate.net. The larger propyl group would be expected to contribute a more significant steric effect.
The table below presents pKa values for piperazine and related N-alkyl derivatives, illustrating these competing influences.
| Compound | pKa1 | pKa2 |
| Piperazine | 5.35 | 9.73 |
| 1-Methylpiperazine | 4.88 | 9.17 |
| 1-Ethylpiperazine | 5.02 | 9.38 |
| Data sourced from a potentiometric titration study, values at 298 K researchgate.net. |
This nuanced effect on basicity directly translates to reactivity. While the increased electron density from the propyl group enhances the nucleophilicity of the nitrogen, the associated steric bulk can impede its ability to attack an electrophilic center masterorganicchemistry.com.
Steric and Electronic Effects of Substituents on Reaction Outcomes
The propyl group's electronic and steric properties are instrumental in dictating the outcomes of reactions involving this compound.
Electronic Effects: The electron-donating nature of the propyl group activates the piperazine ring, making both nitrogen atoms more nucleophilic than those in an unsubstituted piperazine. This generally increases the rate of reactions with electrophiles, such as in nucleophilic aromatic substitution (SNAr) or alkylation reactions researchgate.netnih.govresearchgate.net.
Steric Effects: The propyl group introduces significant steric bulk around the N1 nitrogen. This steric hindrance can dramatically influence reaction rates and regioselectivity nih.govrsc.org.
Rate of Reaction: For reactions like SN2, where the nucleophile attacks a sterically sensitive carbon center, the bulk of the this compound molecule may slow the reaction compared to a smaller nucleophile nih.gov.
Regioselectivity: In reactions where either the N1 (tertiary) or N4 (secondary) nitrogen can react, an incoming electrophile may preferentially attack the less sterically hindered N4 position. This selectivity is crucial in synthetic chemistry for controlling the formation of specific isomers. The outcome is often a balance between the slightly higher intrinsic nucleophilicity of the tertiary N1 amine and the greater accessibility of the secondary N4 amine.
The interplay of these effects is critical in fields like medicinal chemistry, where the piperazine moiety is a common scaffold. Modifying the N-substituent allows for the fine-tuning of a molecule's basicity and steric profile to optimize its interaction with biological targets mdpi.comnih.gov. For example, bulky substituents on the piperazine ring can either improve or hinder the activity of a drug depending on the specific binding pocket of the target enzyme or receptor mdpi.com.
Applications of 1 Propylpiperazine in Chemical Synthesis and Materials Science
Role as a Key Chemical Building Block
1-Propylpiperazine, a piperazine (B1678402) derivative with a propyl group attached to one of its nitrogen atoms, is a versatile chemical intermediate. chembk.comcymitquimica.com Its unique structural features, including a six-membered saturated heterocycle with two nitrogen atoms, make it a valuable building block in organic synthesis. cymitquimica.com This compound is typically a colorless to pale yellow liquid with a characteristic amine-like scent. cymitquimica.com It is soluble in water and various organic solvents, enhancing its applicability across different reaction conditions. cymitquimica.com
Synthesis of Diverse Chemical Entities
As a fundamental building block, this compound is instrumental in constructing more complex molecules. cymitquimica.com It serves as a crucial intermediate in the synthesis of a wide array of chemical compounds. chembk.com Its dihydrobromide salt, 1-n-propylpiperazine dihydrobromide, is also utilized in the synthesis of amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines. chemicalbook.com Another reaction involves its dihydrobromide form reacting with potassium thiocyanate (B1210189) to produce 1-(4-n-propyl)piperazine thioamide. chemicalbook.com
The synthesis of N-butyl-4-propylpiperazine-1-carboxamide is achieved by reacting 4-propylpiperazine with butyl isocyanate in a controlled, inert atmosphere. This highlights the role of the piperazine core in forming carboxamides. Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized in a two-step process, starting with the reaction of 1,8-naphthalimide (B145957) and 2-(piperazin-1-yl)ethan-1-amine, followed by a substitution reaction with aryl sulfonyl chlorides. mdpi.com
Precursor for Advanced Heterocyclic Compounds
This compound is a key precursor for creating advanced heterocyclic compounds, which are central to many areas of chemical research. cymitquimica.com Heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their presence in a vast number of natural products and synthetic drugs. cem.com The piperazine ring system is a common scaffold in medicinal chemistry. ontosight.ai
For instance, this compound derivatives are used in the synthesis of complex molecules with potential biological activities. nih.govresearchgate.net The synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved through a one-pot reaction involving an aromatic aldehyde, malononitrile, and a pyrazolone, using a silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) catalyst. researchgate.net This demonstrates its role in facilitating the formation of fused heterocyclic systems.
Reagent in Multi-Component Chemical Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. organic-chemistry.orgtcichemicals.com this compound and its derivatives have proven to be effective reagents and catalysts in such reactions. researchgate.net
A notable example is the use of silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) as a recyclable heterogeneous catalyst. researchgate.net This catalyst has been successfully employed in the synthesis of various 4H-pyran derivatives, including 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, and 1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.netcjcatal.com These reactions typically involve the condensation of an aromatic aldehyde, malononitrile, and a suitable active methylene (B1212753) compound. researchgate.net The use of SBPPSP offers advantages such as high yields, mild reaction conditions, and simple work-up procedures. researchgate.net
Another application is seen in the synthesis of 5-arylidinebarbituric acids and pyrano[2,3-d]pyrimidinedione derivatives, where 4-(4-propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles serve as a recyclable catalyst. researchgate.net This highlights the utility of functionalized this compound in facilitating complex organic transformations in aqueous media. researchgate.net
Development of Novel Materials
The integration of this compound into various material frameworks has led to the development of novel materials with enhanced properties and functionalities. chemimpex.com
Integration into Polymer Systems for Material Development (excluding medical polymers)
This compound has been incorporated into polymer systems to create materials with specific, desirable characteristics. A key example is the synthesis of poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP), a stimuli-responsive polymer. researchgate.net This polymer is water-soluble and exhibits a lower critical solution temperature (LCST) in water at 37 °C, meaning it undergoes a phase transition from a soluble to an insoluble state as the temperature is raised above this point. researchgate.net
The phase transition temperature of PAcrNPP is highly sensitive to pH changes. researchgate.net This dual responsiveness to both temperature and pH makes it a "smart" polymer. The cross-linked gels of this polymer are also sensitive to these stimuli. researchgate.net The layer-by-layer assembly technique has been used to create multilayer films of PAcrNPP and poly(acrylic acid), with the film buildup being influenced by both temperature and the pH of the solutions. researchgate.net
| Polymer System | Monomer/Component | Key Property | Reference |
| Poly(N-acryloyl-N'-propylpiperazine) | N-acryloyl-N'-propyl piperazine | pH and Temperature-responsive (LCST at 37°C) | researchgate.net |
| Multilayer Films | Poly(N-acryloyl-N'-propylpiperazine) and Poly(acrylic acid) | Tunable film growth based on temperature and pH | researchgate.net |
Application in Catalyst Design and Immobilization (e.g., support for magnetic nanocatalysts)
This compound has found significant application in the design and immobilization of catalysts, particularly on magnetic nanoparticles. researchgate.netresearchgate.net This approach combines the catalytic activity of a specific functional group with the ease of separation offered by a magnetic core. researchgate.net
Researchers have developed a catalyst system by immobilizing palladium nanoparticles on a silica-bonded N-propylpiperazine (SBNPP) substrate. cjcatal.comcjcatal.com This SBNPP substrate effectively stabilizes the palladium nanoparticles, preventing their aggregation and enhancing their stability. cjcatal.com This heterogeneous catalyst has shown high efficiency in the cyanation of aryl halides. cjcatal.com
In another study, N-propylpiperazine sulfonic acid was immobilized on Fe3O4 magnetic silica (B1680970) nanoparticles. researchgate.net This created a recoverable and heterogeneous nanocatalyst, Fe3O4/SiO2-Propyl-Pip-SO3H, which has been used for the one-pot synthesis of 9H-xanthene and methylenediphenol derivatives under solvent-free conditions. researchgate.net This nanocatalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of its catalytic activity. researchgate.net
Similarly, 4-(4-propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles have been synthesized and used as a recyclable catalyst for the synthesis of various heterocyclic compounds. researchgate.net These examples underscore the importance of this compound in creating robust and reusable catalytic systems for green chemistry applications. researchgate.netresearchgate.net
| Catalyst System | Support Material | Active Component/Functional Group | Application | Reference |
| Pd/SBNPP | Silica-bonded N-propylpiperazine | Palladium nanoparticles | Cyanation of aryl halides | cjcatal.comcjcatal.com |
| Fe3O4/SiO2-Propyl-Pip-SO3H | Fe3O4 magnetic silica nanoparticles | N-propylpiperazine sulfonic acid | Synthesis of 9H-xanthene and methylenediphenol derivatives | researchgate.net |
| Modified Magnetic Nanoparticles | Silica-coated magnetic nanoparticles | 4-(4-propylpiperazine-1-yl)butane-1-sulfonic acid | Synthesis of 5-arylidinebarbituric acids and pyrano[2,3-d]pyrimidinedione derivatives | researchgate.net |
| SBPPSP | Silica | N-propylpiperazine sodium n-propionate | Synthesis of 4H-pyran derivatives | researchgate.netcjcatal.com |
Studies on Material Stability and Degradation (e.g., Photostability of Piperazine-Substituted Phenothiazines)
The stability of materials incorporating this compound and its derivatives, particularly piperazine-substituted phenothiazines, is a critical factor for their application in various fields. Research into their degradation, especially under photolytic stress, reveals complex pathways and influencing factors.
Studies have focused on a range of propyl-piperazine-substituted phenothiazines to understand how structural differences affect their photostability. core.ac.uk The degradation process, particularly for phenothiazine (B1677639) derivatives, is often initiated by light exposure and can be significantly influenced by the chemical environment and the specific substituents on both the phenothiazine core and the piperazine ring. core.ac.ukresearchgate.net
Research Findings
Investigations into the photodegradation of piperazine-substituted phenothiazines, such as prochlorperazine (B1679090), perphenazine, trifluoperazine (B1681574), and fluphenazine (B1673473), have shown that the degradation generally follows first-order kinetics. researchgate.netcore.ac.uk The stability of these compounds is not uniform and depends on both the substituent at the 2-position of the phenothiazine ring (e.g., chlorine vs. trifluoromethyl) and the group attached to the piperazine nitrogen. core.ac.ukresearchgate.net
One comparative study on the photostability of four such derivatives in solution found the following order of stability: trifluoperazine > fluphenazine > prochlorperazine > perphenazine. researchgate.net This indicates that the trifluoromethyl (CF3) substituted compounds are more stable than their chlorinated (Cl) counterparts under these conditions. researchgate.net However, in preliminary solid-state photostudies under UV light, a different stability order was observed, with fluphenazine showing the most significant degradation. core.ac.uk This highlights the influence of the physical state on degradation pathways.
The degradation of these materials proceeds through several key chemical reactions. The most common degradation pathways identified through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) include:
Sulfoxidation : The sulfur atom in the phenothiazine ring is oxidized to form a sulfoxide (B87167), and in some cases, further to a sulfone. core.ac.ukcore.ac.uk This is a major degradation pathway for all tested phenothiazine derivatives. core.ac.uk
Dechlorination : For chloro-substituted phenothiazines like prochlorperazine and perphenazine, the chlorine atom is removed from the aromatic ring. core.ac.ukresearchgate.net This is often followed by photosubstitution or photoreduction. researchgate.net
Photosubstitution : Following dechlorination, other functional groups, such as a hydroxyl group, can be substituted onto the phenothiazine ring. core.ac.ukcore.ac.uk
Side-Chain Cleavage/Oxidation : The piperazine ring and its N-alkyl chain can also undergo degradation, including N-oxidation, N-demethylation, and cleavage of the piperazine ring itself. core.ac.ukacs.org
For instance, the photodegradation of prochlorperazine involves dechlorination and sulfoxidation, with subsequent photosubstitution leading to a 2-hydroxy derivative. core.ac.ukcore.ac.uk Similarly, trifluoperazine and fluphenazine primarily form their respective sulfoxides, which can be further oxidized to sulfones. core.ac.uk
Modern analytical techniques, such as chemometric-assisted fluorescence spectroscopy, are being employed to visualize and analyze the complex mixture of photoproducts, identifying species like phenothiazine sulfoxide and carbazole (B46965) derivatives. researchgate.netrsc.org
Interactive Data Tables
The following tables summarize key findings from photostability studies on piperazine-substituted phenothiazines.
Table 1: Relative Photostability and Degradation of Piperazine-Substituted Phenothiazines
| Compound | R2 Substituent | R10 Substituent | Relative Stability in Solution researchgate.net | Degradation in Solid State (UV) core.ac.uk | Primary Degradation Pathways core.ac.ukresearchgate.netcore.ac.uk |
|---|---|---|---|---|---|
| Perphenazine | Cl | CH2CH2OH | Least Stable | 4.28% | Dechlorination, Sulfoxidation |
| Prochlorperazine | Cl | CH3 | Less Stable | 7.57% | Dechlorination, Sulfoxidation, Photosubstitution, Demethylation |
| Fluphenazine | CF3 | CH2CH2OH | More Stable | 30.71% (Least Stable) | Sulfoxidation, Sulfonation |
Table 2: Major Photodegradation Products of Prochlorperazine
| Parent Compound | Degradation Product | Type of Reaction | Reference |
|---|---|---|---|
| Prochlorperazine | Prochlorperazine Sulfoxide | Sulfoxidation | core.ac.ukcore.ac.uk |
| Prochlorperazine | Dechloro-derivative | Dechlorination | core.ac.ukcore.ac.uk |
| Prochlorperazine | 2-hydroxy derivative | Dechlorination & Photosubstitution | core.ac.ukcore.ac.uk |
| Prochlorperazine | N-demethylated products | N-Demethylation | core.ac.uk |
Conclusion and Future Research Directions
Summary of Key Achievements in 1-Propylpiperazine Research
Research into this compound and its derivatives has yielded significant advancements, particularly in the realm of medicinal chemistry. The piperazine (B1678402) core is a prevalent structural motif in numerous FDA-approved drugs, and the addition of a propyl group at the N1 position imparts specific physicochemical properties, such as hydrophobicity, that can influence a molecule's biological activity. vulcanchem.comvulcanchem.comnih.gov
Key achievements include:
Synthesis of Biologically Active Molecules: The this compound scaffold has been successfully incorporated into a variety of compounds with therapeutic potential. For instance, derivatives have been synthesized and investigated for their activity as dopamine (B1211576) and serotonin (B10506) receptor agonists, which are crucial targets in the treatment of neurological disorders. researchgate.net Additionally, research has explored its use in developing antagonists for histamine (B1213489) H3 receptors, which are implicated in conditions like narcolepsy. mdpi.com The modification of natural products with piperazine moieties, including those with propyl substituents, has also led to the discovery of new compounds with potential anticancer activities. nih.govtandfonline.com
Development of Novel Synthetic Routes: Researchers have developed various synthetic strategies for preparing this compound and its derivatives. These methods often involve the alkylation of piperazine with propyl-containing reagents. Efforts have also been made to create more efficient and environmentally friendly synthetic processes, including one-pot reactions and the use of microwave-assisted synthesis. researchgate.netunisi.it
Elucidation of Structure-Activity Relationships (SAR): Through the synthesis and biological evaluation of numerous this compound derivatives, researchers have gained valuable insights into the relationship between their chemical structure and biological activity. These SAR studies are crucial for the rational design of new and more potent drug candidates. nih.govtandfonline.com For example, studies have shown how substitutions on the piperazine ring and the nature of the propyl group can modulate receptor binding affinity and functional activity. vulcanchem.commdpi.com
Identification of Current Research Gaps and Challenges
Despite the progress made, several challenges and knowledge gaps remain in the field of this compound research.
A significant challenge lies in achieving regioselectivity during the synthesis of more complex substituted this compound derivatives. vulcanchem.com Undesired side reactions, such as over-alkylation, can lead to mixtures of products that are difficult to separate, often requiring chromatographic purification. vulcanchem.comvulcanchem.com
Furthermore, while many derivatives have been synthesized and tested for their biological activity, a comprehensive understanding of their metabolic fate and potential toxicity is often lacking. vulcanchem.com There is a need for more in-depth preclinical studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Another gap is the limited exploration of this compound in non-medical applications. While its use in materials science is emerging, the full potential of this compound in areas such as polymer chemistry and the development of functional materials remains largely untapped. researchgate.netresearchgate.net
Prospective Areas for Future Investigation
The future of this compound research is ripe with opportunities for further exploration and innovation.
Exploration of New Synthetic Methodologies with Enhanced Efficiency and Selectivity
The development of novel synthetic methods remains a priority. Future research should focus on creating more efficient, selective, and sustainable synthetic routes. utah.edu This includes the exploration of:
Catalytic Asymmetric Synthesis: Developing enantioselective synthetic methods could provide access to chiral this compound derivatives, which may exhibit improved receptor selectivity and reduced off-target effects. vulcanchem.com
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions, such as microwave-assisted and flow chemistry techniques, can improve the sustainability and scalability of synthetic processes. vulcanchem.comresearchgate.netunisi.itresearchgate.net
C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine core offers a more atom-economical approach to synthesizing complex derivatives, and recent advances in this area could be applied to this compound. mdpi.com
Advanced Computational Approaches for Predictive Modeling
Computational modeling and in silico techniques are powerful tools for accelerating drug discovery and materials science research. nih.gov Future investigations should leverage these approaches to:
Predict Biological Activity: Quantitative structure-activity relationship (QSAR) models and molecular docking studies can help predict the biological activity of new this compound derivatives, guiding the synthesis of the most promising candidates. nih.govvulcanchem.com
Model Physicochemical Properties: Computational methods can be used to predict key properties such as solubility, lipophilicity, and membrane permeability, which are crucial for drug development. vulcanchem.com
Understand Reaction Mechanisms: Theoretical calculations can provide insights into the mechanisms of complex reactions involving the piperazine core, aiding in the optimization of reaction conditions. utexas.edu
Development of this compound-Based Materials with Tailored Properties for Non-Medical Applications
The unique properties of the this compound moiety make it an attractive building block for the creation of novel materials. Future research could explore its use in:
Stimuli-Responsive Polymers: Polymers incorporating the this compound unit can exhibit responsiveness to external stimuli such as pH and temperature, making them suitable for applications in areas like drug delivery and sensors. researchgate.netresearchgate.netresearchgate.net
Catalysis: Silica-bonded N-propylpiperazine derivatives have shown potential as recyclable catalysts in organic synthesis, and further development in this area could lead to more efficient and sustainable chemical processes. researchgate.net
Cosmetics: Piperazine-based polymers have been investigated for use in hair care products, suggesting potential applications for this compound derivatives in the cosmetics industry. google.com
Deeper Mechanistic Understanding of Complex Reactions Involving the Piperazine Core
A fundamental understanding of the reaction mechanisms involving the piperazine ring is crucial for controlling reactivity and selectivity. Future research should focus on elucidating the mechanisms of:
Ring-Opening Reactions: Investigating the conditions and factors that lead to the cleavage of the piperazine ring can help to avoid unwanted side reactions during synthesis. vulcanchem.comrsc.org
Nucleophilic Substitution Reactions: A deeper understanding of the factors governing the regioselectivity of nucleophilic substitution at the nitrogen atoms of the piperazine ring is essential for the targeted synthesis of specific isomers. rsc.org
CO2 Capture: The reaction of piperazine with carbon dioxide is relevant to carbon capture technologies. Studying the influence of the propyl group on this reaction could provide valuable insights for designing more efficient CO2 capture agents. utexas.edu
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-propylpiperazine, and how do reaction conditions influence yield and purity?
- Answer : Three main methods are documented:
- Hydrogenation of N-methylpiperazine : Requires a metal catalyst (e.g., Pd or Pt) under H₂ gas, typically yielding >75% purity. Reaction temperature (150–200°C) and catalyst loading (5–10 wt%) are critical for minimizing side products .
- Ammoxidation of N-methylpropylene amine : Uses NH₃/HCl gas mixtures with Co/Fe catalysts. Optimal yields (~70%) occur at 120–150°C, but impurities like ammonium salts require post-synthesis purification via recrystallization .
- Pyrolysis of N-propylpiperazine : Conducted under inert gas at 300–400°C. This method is less common due to lower yields (~50%) and formation of gaseous byproducts (CO, H₂) .
- Methodological Tip : Use GC-MS or HPLC to monitor reaction progress and column chromatography for purification.
Q. How should researchers handle the hygroscopic nature of this compound dihydrobromide during storage and experimentation?
- Answer : Store the compound in a desiccator with silica gel or under inert gas (N₂/Ar). During weighing, use a glovebox or controlled humidity environment (<10% RH) to prevent moisture absorption, which can alter solubility and reactivity .
- Characterization : Confirm anhydrous status via Karl Fischer titration or FT-IR spectroscopy (absence of O-H stretches at 3200–3600 cm⁻¹) .
Advanced Research Questions
Q. What strategies can optimize the catalytic hydrogenation of N-methylpiperazine to enhance this compound yield?
- Answer :
- Catalyst selection : Pd/C (10% loading) outperforms Pt in reducing side reactions. Pre-treatment with H₂ at 200°C increases catalyst activation .
- Pressure modulation : Higher H₂ pressures (5–10 bar) improve reaction kinetics but require specialized reactors.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance substrate solubility, but may require post-reaction removal via rotary evaporation .
- Validation : Use ¹H NMR to confirm product integrity (e.g., absence of N-methyl peaks at δ 2.2–2.5 ppm) .
Q. How can computational chemistry aid in predicting the pharmacological activity of this compound derivatives?
- Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina. Focus on binding affinity (ΔG values) and key residues (e.g., Asp3.32 for 5-HT₁A) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with bioactivity. Validate with in vitro assays (e.g., cAMP inhibition) .
- Data interpretation : Cross-reference computational results with crystallographic data (e.g., PDB entries) to validate binding poses .
Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?
- Answer :
- Analytical validation : Perform differential scanning calorimetry (DSC) at controlled heating rates (5–10°C/min) to detect decomposition events (e.g., dihydrobromide decomposes at ~255°C) .
- Purity checks : Use HPLC (C18 column, acetonitrile/H₂O mobile phase) to quantify impurities. Purity >98% is critical for reproducible thermal data .
Experimental Design & Data Analysis
Q. What protocols ensure reproducible synthesis of this compound derivatives for structure-activity studies?
- Answer :
- Standardized conditions : Fix solvent (e.g., anhydrous THF), temperature (±2°C tolerance), and stoichiometry (1:1.2 molar ratio for alkylation steps).
- In-line monitoring : Employ ReactIR to track intermediate formation (e.g., imine peaks at 1650 cm⁻¹) .
Q. How does the hygroscopicity of this compound dihydrobromide impact its reactivity in nucleophilic substitution reactions?
- Answer : Moisture can hydrolyze the dihydrobromide salt, releasing HBr and reducing nucleophilicity.
- Mitigation : Pre-dry the compound at 80°C under vacuum (24 hr) and use anhydrous solvents (e.g., DCM dried over molecular sieves) .
- Kinetic analysis : Compare reaction rates in dry vs. humid conditions using UV-Vis spectroscopy (e.g., monitoring nitrophenolate formation at 400 nm) .
Safety & Compliance
Q. What safety protocols are essential for handling this compound derivatives in pharmacological assays?
- Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves (tested per ASTM D6978), chemical goggles, and lab coats. Avoid latex due to permeability .
- Ventilation : Use fume hoods (face velocity >0.5 m/s) to prevent inhalation of airborne particulates .
- Emergency response : For skin contact, rinse with 1% acetic acid (neutralizes basic residues) followed by soap/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
